molecular formula C8H5ClN2S B178420 4-(4-Chlorophenyl)-1,2,3-thiadiazole CAS No. 18212-23-2

4-(4-Chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B178420
CAS No.: 18212-23-2
M. Wt: 196.66 g/mol
InChI Key: VNVRALRGBSCEPK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of forming the thiosemicarbazide intermediate and cyclizing it under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.

Properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRALRGBSCEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171253
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-23-2
Record name 4-(4-Chlorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 3
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 4
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 5
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 6
4-(4-Chlorophenyl)-1,2,3-thiadiazole

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